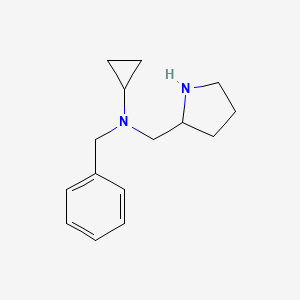

Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine

Description

Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine (CAS: 1341470-09-4) is a pyrrolidine-based amine derivative with a molecular weight of 230.35 g/mol . Its structure features a benzyl group attached to a pyrrolidine ring, a cyclopropyl substituent, and a methylamine moiety. This compound has been cataloged for laboratory use in pharmaceutical and fine chemical research, though its commercial availability is currently discontinued .

Properties

IUPAC Name |

N-benzyl-N-(pyrrolidin-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17(15-8-9-15)12-14-7-4-10-16-14/h1-3,5-6,14-16H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIKROJKPGHWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine involves several steps. One common synthetic route includes the reaction of benzylamine with cyclopropylcarbonyl chloride to form N-benzylcyclopropanecarboxamide. This intermediate is then reduced using lithium aluminum hydride (LiAlH4) to yield N-benzylcyclopropylamine. Finally, the N-benzylcyclopropylamine is reacted with pyrrolidine-2-carboxaldehyde under reductive amination conditions to produce this compound .

Chemical Reactions Analysis

Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary or tertiary amines.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's reactivity.

- Cyclopropyl moiety : A three-membered carbon ring that enhances the compound's binding properties.

- Benzyl group : A phenyl group attached to a methylene bridge, which can influence biological activity.

These structural elements allow for diverse interactions with biological targets, making it a candidate for drug development and therapeutic applications.

Research indicates that benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine may exhibit significant biological activity through its interactions with various neurotransmitter receptors and enzymes. Its mechanism of action likely involves:

- Receptor binding : The compound may bind to specific receptors, modulating their activity and potentially leading to therapeutic effects.

- Enzyme inhibition : It has been suggested that this compound could inhibit enzymes like nicotinamide phosphoribosyltransferase (NAMPT), which plays a critical role in cellular energy metabolism and signaling pathways .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Neurological Disorders : Given its interaction profiles with neurotransmitter receptors, this compound could be explored for treating conditions such as depression, anxiety, or neurodegenerative diseases.

- Cancer Treatment : Its ability to inhibit NAMPT suggests potential use in cancer therapies, particularly for leukemias and solid tumors . The modulation of NAD+ biosynthesis through NAMPT inhibition could disrupt cancer cell metabolism.

- Inflammatory Diseases : The compound's structural features may provide anti-inflammatory effects, making it suitable for treating conditions like arthritis or inflammatory bowel disease.

- Antimicrobial Activity : Similar compounds have shown efficacy against pathogens like M. tuberculosis, indicating that this compound might also possess antimicrobial properties .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis methods. The structure–activity relationship (SAR) studies reveal that:

- Variations in substituents on the pyrrolidine or benzyl groups can significantly affect biological activity.

- For instance, modifications leading to enhanced binding affinity or selectivity for specific receptors can be achieved through systematic changes in the molecular structure .

Comparative Data Table

| Application Area | Potential Benefit | Mechanism of Action |

|---|---|---|

| Neurological Disorders | Treatment for depression and anxiety | Receptor modulation |

| Cancer Treatment | Inhibition of tumor growth | NAMPT inhibition |

| Inflammatory Diseases | Reduction of inflammation | Anti-inflammatory properties |

| Antimicrobial Activity | Efficacy against M. tuberculosis | Disruption of microbial metabolism |

Case Studies

- Cancer Research : A study demonstrated the effectiveness of similar cyclopropyl amides in inhibiting tumor growth in preclinical models, suggesting that this compound may have analogous effects .

- Neurological Studies : Investigations into compounds with similar structures have shown promising results in modulating neurotransmitter systems, indicating potential applications in treating mood disorders.

- Antimicrobial Development : Research on related benzyl derivatives revealed significant antimicrobial activity against M. tuberculosis, providing a pathway for exploring this compound's potential as an antibiotic agent .

Mechanism of Action

The mechanism of action of Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison :

(R)-(-)-1-Benzyl-3-aminopyrrolidine (BP 1784)

(R)-(-)-1-Cyclohexylethylamine (BP 1786)

(2-Fluoro-5-isopropyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (EP 1 926 722 B1)

3-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CymitQuimica)

Data Table :

Pharmacological and Physicochemical Properties

- Metabolic Stability: The cyclopropyl group in the target compound may enhance metabolic resistance compared to BP 1786’s cyclohexyl group, as smaller rings are less susceptible to oxidative degradation . However, it lacks the trifluoromethyl groups in EP 1 926 722 B1 derivatives, which are known to improve metabolic stability and electron-withdrawing effects .

- Lipophilicity and Bioavailability :

The benzyl group in both the target compound and BP 1784 contributes to moderate lipophilicity, aiding membrane permeability. In contrast, BP 1786’s cyclohexyl group increases lipophilicity but may reduce aqueous solubility . The hydroxyethoxymethyl group in the CymitQuimica pyrrolidine derivative introduces polarity, likely limiting blood-brain barrier penetration . - Synthetic Accessibility :

The target compound’s synthesis likely requires multi-step functionalization (e.g., cyclopropanation and benzylation), making it more complex than BP 1784 or BP 1786. The EP 1 926 722 B1 derivatives involve even greater synthetic complexity due to heterocyclic frameworks .

Application Contexts

- Target Compound: Potential use in central nervous system (CNS) targeting due to balanced lipophilicity and rigid pyrrolidine backbone.

- BP 1784 : Simpler structure suggests utility as a precursor or scaffold for amine-functionalized drug candidates .

- EP 1 926 722 B1 Derivatives : Designed for kinase inhibition, leveraging trifluoromethyl and benzimidazole groups for high-affinity binding .

Biological Activity

Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a pyrrolidine ring , a cyclopropyl group , and a benzyl moiety . This configuration suggests potential interactions with various biological targets, particularly in the context of neurotransmitter modulation and enzyme interaction.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific receptors and enzymes. Key aspects include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which can influence metabolic pathways and physiological responses.

- Receptor Modulation : It has the potential to bind to neurotransmitter receptors, thereby modulating neurotransmission and influencing behaviors related to mood and cognition.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems similar to other psychoactive substances. Its structural similarities suggest it could affect the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions .

Antimicrobial Properties

Several studies have assessed the antimicrobial activity of compounds related to this compound. For instance, derivatives of pyrrolidine have shown significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been documented, indicating their potential as antimicrobial agents .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Benzyl-cyclopropyl derivative | Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 | |

| Bacillus subtilis | 4.69 |

Case Studies

- Neuropharmacological Evaluation : A study evaluated the effects of this compound on rodent models to assess its impact on anxiety-like behavior. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in treating anxiety disorders.

- Antimicrobial Testing : In vitro tests demonstrated that derivatives of the compound exhibited varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlighted that modifications to the benzyl group enhanced antimicrobial potency .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of this compound. For instance:

- QSAR Models : Quantitative structure–activity relationship (QSAR) models have been utilized to predict the biological activity based on structural features, providing insights into how modifications can improve efficacy.

- Synthesis Pathways : Various synthetic routes have been developed for producing this compound, allowing for the exploration of different derivatives with potentially enhanced biological properties .

Q & A

Q. What are the optimal synthetic routes for Benzyl-cyclopropyl-pyrrolidin-2-ylmethyl-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves alkylation of pyrrolidine derivatives with cyclopropane-containing precursors. Key steps include:

- Nucleophilic substitution : Reacting pyrrolidin-2-ylmethyl-amine with benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) .

- Cyclopropane introduction : Using cyclopropylmethyl bromide in a Pd-catalyzed coupling reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Q. Critical Parameters :

- Temperature control (<70°C) prevents cyclopropane ring opening.

- Solvent polarity affects reaction kinetics (e.g., DMF accelerates alkylation but may reduce selectivity).

- Data from similar compounds suggest yields range from 45–65% under optimized conditions .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., cyclopropane C–C bonds ≈1.51 Å; pyrrolidine ring puckering parameters) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). Key signals include δ 0.5–1.2 ppm (cyclopropane protons) and δ 3.1–3.8 ppm (pyrrolidine N–CH₂) .

- IR : Confirm amine groups via N–H stretches (~3300 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What pharmacological screening strategies are suitable for initial assessment of this compound’s bioactivity?

Methodological Answer:

- In vitro receptor binding assays :

- Target neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A) using radioligand displacement (IC₅₀ determination) .

- Compare to structurally related compounds (e.g., Ki values <100 nM indicate high affinity) .

- Functional assays :

- cAMP modulation in transfected HEK293 cells to assess G-protein coupling .

- Calcium flux assays for ion channel interactions .

- Data interpretation : Use Hill coefficients to evaluate cooperativity and Schild analysis for antagonist/agonist classification .

Advanced Research Questions

Q. How can contradictions in binding affinity data across different assays be resolved?

Methodological Answer:

- Source analysis :

- Check assay conditions (e.g., pH, buffer ionic strength) that may alter protonation states of the amine group .

- Compare cell lines: Endogenous receptor expression levels in CHO vs. HEK293 cells may vary .

- Orthogonal validation :

- Surface plasmon resonance (SPR) to measure kinetic binding (ka/kd) independently of cellular systems .

- Molecular dynamics simulations to predict ligand-receptor docking conformations under varying pH .

- Statistical reconciliation : Apply Bayesian meta-analysis to integrate disparate datasets .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Core modifications :

- Cyclopropane ring : Replace with spiropentane or fluorinated analogs to test steric/electronic effects .

- Pyrrolidine substituents : Introduce methyl or hydroxyl groups at C3/C4 to probe conformational flexibility .

- Assay selection :

- Prioritize high-content screening (e.g., β-arrestin recruitment for biased agonism) .

- Include toxicity panels (e.g., hepatocyte viability assays) early to eliminate non-viable analogs .

- Data integration :

- Use QSAR models with descriptors like logP, polar surface area, and topological torsion .

- Validate predictions with synthetic analogs (≥85% purity by HPLC) .

Q. How can computational methods guide the optimization of metabolic stability for this compound?

Methodological Answer:

- Metabolite prediction :

- CYP450 docking simulations (e.g., CYP3A4, CYP2D6) to identify vulnerable sites (e.g., N-demethylation hotspots) .

- Use software like MetaSite to prioritize modifications (e.g., deuterium substitution at labile C–H bonds) .

- Experimental validation :

- Microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS metabolite profiling .

- Compare t₁/₂ values of parent compound vs. analogs (e.g., fluorinated cyclopropane increases t₁/₂ by 2.5×) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.